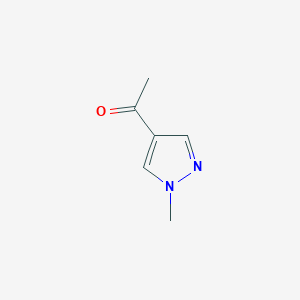

1-(1-methyl-1H-pyrazol-4-yl)ethanone

Beschreibung

The exact mass of the compound 1-(1-methyl-1H-pyrazol-4-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1-methyl-1H-pyrazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-1H-pyrazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-7-8(2)4-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINVCRAZGLSROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394006 | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37687-18-6 | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6): A Privileged Scaffold for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides an in-depth technical analysis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic building block. Moving beyond a simple data sheet, this guide synthesizes its chemical properties, synthetic routes, and strategic applications, particularly within the context of medicinal chemistry and kinase inhibitor development. The insights provided are grounded in established chemical principles and its role as a versatile intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and π-stacking. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, forming the core of numerous approved drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3]

Within this important class of compounds, 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6) emerges as a particularly valuable synthetic intermediate.[4] Its structure combines the stable, biologically active pyrazole ring with a reactive methyl ketone group. This functional handle allows for a multitude of subsequent chemical modifications, making it a crucial starting material for constructing more complex molecules, especially in the development of targeted therapies like kinase inhibitors.[2][4] This guide offers a comprehensive examination of its properties, synthesis, and strategic utility.

Molecular and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and process development.

Chemical Structure and Identifiers

The compound features a pyrazole ring methylated at the N1 position and substituted with an acetyl group at the C4 position. This specific arrangement of substituents dictates its reactivity and steric profile.

Caption: Chemical structure and key identifiers.

Tabulated Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical suppliers and databases. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Molecular Weight | 124.14 g/mol | [5] |

| Molecular Formula | C₆H₈N₂O | [5][6] |

| Boiling Point | 221°C at 760 mmHg | [7] |

| Density | 1.11 g/cm³ | [5][7] |

| Flash Point | 87.4°C | [7] |

| Solubility | Moderate solubility in polar organic solvents | [6] |

| Storage | Sealed in dry, room temperature conditions | |

| InChI Key | PINVCRAZGLSROU-UHFFFAOYSA-N | [7] |

Synthesis and Characterization

While commercially available from numerous suppliers, understanding the synthetic routes to 1-(1-methyl-1H-pyrazol-4-yl)ethanone provides valuable insight into impurity profiles and scale-up strategies. Pyrazole synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8]

Exemplary Synthetic Protocol

The following is a generalized, step-by-step methodology based on established principles of pyrazole synthesis. The choice of a specific 1,3-dicarbonyl synthon and reaction conditions is crucial for achieving regioselectivity and high yield.

Reaction: Condensation of 4,4-dimethoxy-2-butanone with methylhydrazine.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4-dimethoxy-2-butanone (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. Causality: Using a slight excess of methylhydrazine ensures complete consumption of the limiting diketone synthon. Ethanol is a common protic solvent that facilitates this type of condensation.

-

Cyclization and Aromatization: Add a catalytic amount of a mineral acid (e.g., HCl). Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The acid catalyzes both the initial imine formation and the subsequent intramolecular cyclization and dehydration steps, leading to the aromatic pyrazole ring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a mild base like sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers. Causality: Partitioning the product into an organic phase removes inorganic salts and other aqueous-soluble impurities.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure solid product.

Purification and Characterization Workflow

A robust workflow is essential to validate the identity and purity of the synthesized compound before its use in subsequent steps.

Caption: Standard workflow for synthesis and validation.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the unambiguous structural confirmation of the target molecule.[9][10] While specific experimental spectra for this compound are not publicly cataloged, its structure allows for a clear prediction of the expected signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet around 2.4-2.6 ppm, integrating to 3H, corresponding to the acetyl methyl protons (-COCH₃).

-

A singlet around 3.9-4.1 ppm, integrating to 3H, for the N-methyl protons (-NCH₃).

-

Two singlets in the aromatic region (typically 7.5-8.5 ppm), each integrating to 1H, corresponding to the two non-equivalent protons on the pyrazole ring (at C3 and C5).

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals:

-

A signal for the carbonyl carbon (C=O) in the downfield region (~190-200 ppm).

-

Three signals for the aromatic carbons of the pyrazole ring.

-

A signal for the N-methyl carbon (~35-40 ppm).

-

A signal for the acetyl methyl carbon (~25-30 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[11] The most prominent and diagnostic absorption would be a strong, sharp peak between 1680-1700 cm⁻¹ , characteristic of an aryl ketone C=O stretch. Other expected peaks include C-H stretches from the methyl groups and the pyrazole ring, and C=C/C=N stretching vibrations from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[12]

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z value of 124 , corresponding to the molecular weight of C₆H₈N₂O.

-

Key Fragments: A prominent fragment would likely be observed at m/z 43 , corresponding to the loss of the pyrazole ring moiety to form the stable acylium ion [CH₃CO]⁺. Another significant fragment could appear at m/z 81 , resulting from the loss of the acetyl group [M-43]⁺.

| Spectroscopic Technique | Expected Key Features | Rationale |

| ¹H NMR | Singlet (~2.5 ppm, 3H); Singlet (~4.0 ppm, 3H); Two Aromatic Singlets (1H each) | Corresponds to acetyl-CH₃, N-CH₃, and C3-H/C5-H of the pyrazole ring. |

| ¹³C NMR | Signal at ~195 ppm; Six distinct signals total | Confirms carbonyl group and the six unique carbons in the molecule. |

| IR | Strong, sharp absorption at ~1690 cm⁻¹ | Diagnostic for the conjugated ketone (C=O) functional group. |

| MS (EI) | Molecular ion (M⁺) at m/z 124; Major fragment at m/z 43 | Confirms molecular weight; indicates the presence of a methyl ketone. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 1-(1-methyl-1H-pyrazol-4-yl)ethanone stems from the reactivity of its ketone functional group.[6] This allows it to serve as an electrophilic partner in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactivity Profile

-

Condensation Reactions: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can participate in aldol or Claisen-Schmidt condensations to build larger molecular frameworks.

-

Reductive Amination: The ketone can be converted into an amine via reductive amination, a key step in linking the pyrazole core to other pharmacophores.

-

Heterocycle Formation: The ketone can serve as a precursor for the formation of other heterocyclic rings, such as pyrimidines or other fused systems, by reacting with binucleophilic reagents.

Role in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of ATP-competitive kinase inhibitors.[4] Many kinase inhibitors utilize a heterocyclic core that acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The pyrazole ring is an excellent hinge-binding motif. The acetyl group on this building block can be elaborated into a larger side chain that occupies the hydrophobic pocket of the kinase active site, thereby conferring potency and selectivity.

Caption: Inhibition of a kinase pathway by a competitive inhibitor.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as harmful and an irritant.

Hazard Identification

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P280 |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271 |

Data sourced from supplier safety data sheets.[13][14]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a tightly closed container in a dry, cool place away from incompatible substances and sources of ignition.[13]

Conclusion

1-(1-methyl-1H-pyrazol-4-yl)ethanone is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its combination of a biologically relevant pyrazole core and a synthetically versatile ketone handle makes it an ideal starting point for the construction of complex, high-value molecules. A firm grasp of its physicochemical properties, synthetic accessibility, and spectroscopic signatures, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design and development of next-generation therapeutics.

References

- 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6. (n.d.). Sigma-Aldrich.

- CAS 37687-18-6: 1-(1-methyl-1H-pyrazol-4-yl)ethanone. (n.d.). CymitQuimica.

- CAS 37687-18-6 1-(1-Methyl-1H-pyrazol-4-yl)-ethanone. (n.d.). Alfa Chemistry.

- 1-(5-Methyl-1H-Pyrazol-4-Yl)

- SAFETY DATA SHEET for 1-Propyl-1H-pyrazole-4-boronic acid, pinacol ester. (2009-03-13). Fisher Scientific.

- SAFETY DATA SHEET for 3-Amino-5-methylpyrazole. (n.d.). Fisher Scientific.

- Safety Data Sheet - 1-(1-Methyl-1H-pyrazol-4-yl)ethanone. (n.d.). ChemScene.

- 1-(1-methyl-1H-pyrazol-4-yl)ethanone. (n.d.). MySkinRecipes.

- 37687-18-6[1-(1-methyl-1H-pyrazol-4-yl)ethanone 95%]. (n.d.). Jizhi Med-Tech.

- 1-(1H-pyrazol-1-yl)

- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. (n.d.). PubChem.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC - PubMed Central.

- Spectroscopy Data for Undergradu

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (n.d.). Semantic Scholar.

- China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. (n.d.). BIOSYNCE.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (n.d.). MDPI.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. 1-(1-methyl-1H-pyrazol-4-yl)ethanone [myskinrecipes.com]

- 5. 37687-18-6[1-(1-methyl-1H-pyrazol-4-yl)ethanone 95%]- Jizhi Biochemical [acmec.com.cn]

- 6. CAS 37687-18-6: 1-(1-methyl-1H-pyrazol-4-yl)ethanone [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. lehigh.edu [lehigh.edu]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Introduction

1-(1-methyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole derivative, is a molecule of significant interest within the realms of medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of clinically approved drugs, exhibiting a wide range of biological activities. The specific arrangement of the N-methyl group and the acetyl substituent on the pyrazole ring of this compound presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to inform its use in synthesis, formulation, and biological screening. The information presented herein is a synthesis of available experimental data and reliable computational predictions, coupled with field-proven insights into the practical aspects of its characterization.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity and three-dimensional structure.

Figure 1: 2D Chemical Structure of 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | PubChem[1] |

| CAS Number | 37687-18-6 | PubChem[1] |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)C1=CN(N=C1)C | PubChem[1] |

| InChI Key | PINVCRAZGLSROU-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. These properties dictate its behavior in various chemical and biological systems.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Physical State | Solid | Experimental | Sigma-Aldrich[2] |

| Melting Point | Not experimentally determined. | - | - |

| Boiling Point | 221 °C at 760 mmHg | Predicted | Alfa Chemistry[3] |

| Flash Point | 87.4 °C | Predicted | Alfa Chemistry[3] |

| Water Solubility | 15.5 mg/mL | Predicted | Ambeed[4] |

| pKa | ~2-3 (for the protonated pyrazole ring) | Estimated | Based on related pyrazoles[5][6] |

Melting Point

Experimental Protocol for Melting Point Determination:

The determination of the melting point should be carried out using a calibrated melting point apparatus.

Figure 2: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial for accurately observing the melting range. Rapid heating can lead to an erroneously high and broad melting point reading.

Boiling Point and Flash Point

The predicted boiling point of 221 °C at atmospheric pressure suggests that 1-(1-methyl-1H-pyrazol-4-yl)ethanone is a relatively non-volatile compound. The predicted flash point of 87.4 °C indicates that it is a combustible solid, and appropriate safety precautions should be taken when heating.

Solubility

The predicted water solubility of 15.5 mg/mL suggests that the compound is sparingly soluble in aqueous media. The presence of the polar carbonyl group and the nitrogen atoms in the pyrazole ring contributes to this limited aqueous solubility. In drug development, this level of solubility might necessitate formulation strategies to enhance bioavailability.

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility in various solvents is essential for purification, reaction setup, and formulation.

Figure 3: Protocol for Qualitative Solubility Assessment.

Expected Solubility Profile (Based on Structure):

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding potential with the carbonyl oxygen and pyrazole nitrogens.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Expected to be soluble due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have limited solubility.

pKa

Spectral Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the N-methyl protons, and the two aromatic protons on the pyrazole ring.

-

Predicted 1H NMR Chemical Shifts (δ) in CDCl₃:

-

CH₃ (acetyl): ~2.4 ppm (singlet, 3H)

-

N-CH₃: ~3.9 ppm (singlet, 3H)

-

Pyrazole H-3 and H-5: ~7.5-7.8 ppm (two singlets, 1H each)

-

13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Predicted 13C NMR Chemical Shifts (δ) in CDCl₃:

-

CH₃ (acetyl): ~27 ppm

-

N-CH₃: ~39 ppm

-

Pyrazole C-4: ~118 ppm

-

Pyrazole C-3 and C-5: ~130-140 ppm

-

C=O (acetyl): ~190 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the carbonyl group.

-

Expected Characteristic IR Absorption Bands (cm⁻¹):

-

~1670 cm⁻¹: Strong absorption due to the C=O stretching of the acetyl group.

-

~3100-3150 cm⁻¹: C-H stretching of the pyrazole ring.

-

~2900-3000 cm⁻¹: C-H stretching of the methyl groups.

-

~1500-1600 cm⁻¹: C=C and C=N stretching of the pyrazole ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 124.14

-

Key Fragmentation Pattern: A prominent fragment corresponding to the loss of the acetyl group (M-43) is expected.

Synthesis

A plausible and efficient synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone can be envisioned through a multi-step sequence starting from readily available precursors. A common strategy involves the construction of the pyrazole ring followed by the introduction of the acetyl group.

Figure 4: Plausible Synthetic Pathway for 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Detailed Synthetic Protocol (Representative):

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

-

To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

-

Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add N-methylpyrazole to the reaction mixture.

-

Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanol

-

Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of methylmagnesium bromide in diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude alcohol can often be used in the next step without further purification.

Step 3: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

-

Dissolve the crude 1-(1-methyl-1H-pyrazol-4-yl)ethanol in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in portions.

-

Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the final product, 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Safety and Handling

Based on available safety data sheets from commercial suppliers, 1-(1-methyl-1H-pyrazol-4-yl)ethanone should be handled with care.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust. Store in a tightly sealed container in a dry, cool place.

Conclusion

1-(1-methyl-1H-pyrazol-4-yl)ethanone is a valuable heterocyclic building block with a distinct set of physicochemical properties. This technical guide has provided a detailed overview of its chemical identity, key physical constants, spectral characteristics, and a plausible synthetic route. While some experimental data, particularly the melting point, remains to be definitively established in the public literature, the provided information, including reliable predictions and established experimental protocols, offers a solid foundation for researchers and scientists working with this compound. A thorough understanding of these properties is essential for its effective utilization in the design and development of new chemical entities with potential therapeutic applications.

References

-

PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. [Link]

- Kaljurand, I., et al. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem.2017, 4475–4489.

-

PubChem. 3-Methylpyrazole. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methylpyrazole. National Center for Biotechnology Information. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylpyrazole | 930-36-9 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(1-methyl-1H-pyrazol-4-yl)ethanone molecular structure and IUPAC name

An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone

This guide provides a comprehensive technical overview of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and critical applications, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that can bind to a wide range of biological targets.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to numerous approved pharmaceuticals, demonstrating a broad spectrum of therapeutic activities including anticancer, anti-inflammatory, and antiviral properties.[2][3] 1-(1-methyl-1H-pyrazol-4-yl)ethanone serves as a crucial intermediate, providing a stable and versatile core for the synthesis of complex, biologically active molecules. Its specific substitution pattern—a methyl group at the N1 position and an acetyl group at the C4 position—offers distinct vectors for chemical modification, making it a valuable starting material in the design of novel therapeutic agents.[4]

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to its application. This section details the IUPAC nomenclature, structural formula, and key identifiers for 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

IUPAC Name: The systematically generated and preferred IUPAC name for this compound is 1-(1-methyl-1H-pyrazol-4-yl)ethanone .[5] An alternative, commonly used name is 1-(1-methylpyrazol-4-yl)ethanone.[5][6][7]

Molecular Formula: C₆H₈N₂O[5][7][8]

Key Identifiers:

-

SMILES: CC(=O)C1=CN=C(N1)C (Isomeric), CN1C=C(C=N1)C(C)=O[8]

The structure consists of a central pyrazole ring. The nitrogen at position 1 is substituted with a methyl group, which prevents tautomerization and provides a fixed structural orientation. An acetyl group (ethanone) is attached to the carbon at position 4. This ketone functionality is a key handle for further synthetic transformations, such as condensation or reduction reactions.

Caption: 2D Molecular Structure of 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The key properties of 1-(1-methyl-1H-pyrazol-4-yl)ethanone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37687-18-6 | [5][8][9] |

| Molecular Formula | C₆H₈N₂O | [5][7][8] |

| Molecular Weight | 124.14 g/mol | [5][7][8] |

| Physical Form | Solid | |

| Boiling Point | 221°C at 760 mmHg | [6][7] |

| Density | 1.11 g/cm³ | [6][7] |

| Flash Point | 87.4°C | [6][7] |

| Storage | Sealed in dry, room temperature | [7][8] |

Synthesis and Spectroscopic Characterization

General Synthetic Strategy

The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[10] A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative. For 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a plausible synthetic route involves the reaction of methylhydrazine with a suitable four-carbon 1,3-dielectrophile precursor that already contains the acetyl group.

The choice of methylhydrazine is critical as it directly installs the required methyl group at the N1 position of the pyrazole ring. The regioselectivity of the cyclization is a key consideration, but with symmetric or appropriately activated precursors, the desired 4-substituted isomer can be obtained.

Caption: Generalized workflow for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While raw spectra are proprietary to suppliers, the expected spectral characteristics can be predicted based on the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly diagnostic.

-

A singlet integrating to 3H around δ 3.8-4.0 ppm, corresponding to the methyl protons on the N1 nitrogen.

-

A singlet integrating to 3H around δ 2.4-2.6 ppm, for the methyl protons of the acetyl group.

-

Two distinct singlets, each integrating to 1H, in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The lack of coupling confirms their isolated positions.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would further corroborate the structure.

-

Two signals in the aliphatic region for the two methyl carbons (N-CH₃ and CO-CH₃).

-

Three signals in the aromatic/heteroaromatic region for the three carbons of the pyrazole ring (C3, C4, C5).

-

A signal in the downfield region (δ > 190 ppm) characteristic of the carbonyl carbon of the ketone.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

-

A strong, sharp absorption band around 1660-1680 cm⁻¹ is the most prominent feature, indicative of the C=O stretch of the conjugated ketone.

-

C-H stretching vibrations from the methyl and aromatic C-H groups would appear around 2900-3100 cm⁻¹.

-

C=C and C=N stretching vibrations from the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region.

-

Applications in Drug Discovery and Development

The primary value of 1-(1-methyl-1H-pyrazol-4-yl)ethanone lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. Its stable core and reactive acetyl handle allow for its incorporation into larger, more complex molecules targeting various diseases.

Key Therapeutic Areas:

-

Oncology: Pyrazole-containing compounds are prevalent in oncology, particularly as kinase inhibitors.[2] This intermediate can be used to synthesize compounds that target specific kinases involved in cancer cell proliferation and survival. For instance, it has been cited in literature related to the discovery of Tyrosine Kinase 2 (TYK2) inhibitors.[7]

-

Autoimmune and Inflammatory Diseases: The pyrazole scaffold is found in many anti-inflammatory agents.[10][11] The title compound can serve as a starting point for developing selective inhibitors of enzymes like cyclooxygenase (COX) or various kinases involved in inflammatory signaling pathways.[7]

-

Agrochemicals: Beyond pharmaceuticals, this building block is also valuable in creating novel pesticides and herbicides, owing to the stability and bioactivity of the pyrazole ring.[4]

Caption: Role as a versatile scaffold in the synthesis of diverse therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling 1-(1-methyl-1H-pyrazol-4-yl)ethanone. It is classified as an irritant.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

1-(1-methyl-1H-pyrazol-4-yl)ethanone is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its stable, N-methylated pyrazole core combined with a synthetically versatile acetyl group makes it an ideal building block for constructing complex molecular architectures. Its demonstrated utility in the synthesis of kinase inhibitors and other biologically active compounds underscores its importance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher aiming to leverage this powerful scaffold in their drug discovery and development programs.

References

-

PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939. [Link]

-

PubChem. 1-(1H-Pyrazol-4-yl)-ethanone | C5H6N2O | CID 565593. [Link]

-

MDPI. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]

-

LookChem. Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. [Link]

-

PubChem. 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethanone. [Link]

-

MySkinRecipes. 1-(1-methyl-1H-pyrazol-4-yl)ethanone. [Link]

-

PubChem. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | C11H10N2O | CID 12238134. [Link]

-

Gsrs. 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. [Link]

-

Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

-

BIOSYNCE. China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

PubMed Central. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. [Link]

-

SpectraBase. Ethanone, 1-(1H-pyrazol-4-yl)-. [Link]

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PMC - NIH. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. [Link]

-

PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. 1-(1-methyl-1H-pyrazol-4-yl)ethanone [myskinrecipes.com]

- 5. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE | lookchem [lookchem.com]

- 8. 37687-18-6|1-(1-Methyl-1h-pyrazol-4-yl)-ethanone|BLD Pharm [bldpharm.com]

- 9. 1-(1-Methyl-1H-pyrazol-4-yl)ethanone | [frontierspecialtychemicals.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jddtonline.info [jddtonline.info]

Spectroscopic Scrutiny of 1-(1-methyl-1H-pyrazol-4-yl)ethanone: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this compound. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the spectroscopic workflow for pyrazole derivatives.

Introduction: The Significance of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific compound, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, serves as a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount, necessitating a robust and thorough analytical characterization. Spectroscopic techniques provide the molecular fingerprint required to confirm its identity and purity, making a comprehensive understanding of its spectral data essential for any researcher working with this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of 1-(1-methyl-1H-pyrazol-4-yl)ethanone directly correlate with its spectral output. The following diagram illustrates the molecule with atom numbering, which will be referenced throughout the spectral analysis.

Caption: Molecular structure of 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(1-methyl-1H-pyrazol-4-yl)ethanone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The proton NMR spectrum of 1-(1-methyl-1H-pyrazol-4-yl)ethanone is characterized by three distinct singlets, corresponding to the two methyl groups and the two chemically equivalent protons on the pyrazole ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-5 | ~7.8 | Singlet | 2H |

| N-CH₃ (C6-H) | ~3.9 | Singlet | 3H |

| CO-CH₃ (C9-H) | ~2.4 | Singlet | 3H |

The downfield shift of the pyrazole ring protons (H-3 and H-5) is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing acetyl group. The N-methyl protons appear at a characteristic chemical shift for such groups, while the acetyl methyl protons are found in the typical region for a methyl ketone.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure, showing signals for all six unique carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C7) | ~192 |

| C3, C5 | ~139 |

| C4 | ~117 |

| N-CH₃ (C6) | ~39 |

| CO-CH₃ (C9) | ~27 |

The carbonyl carbon (C7) exhibits the most downfield chemical shift, as expected. The pyrazole ring carbons (C3, C4, and C5) resonate in the aromatic region, and the two methyl carbons (C6 and C9) appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(1-methyl-1H-pyrazol-4-yl)ethanone is dominated by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (ketone) |

| ~1550 | Medium | C=C/C=N stretch (pyrazole ring) |

The prominent peak at approximately 1670 cm⁻¹ is indicative of a conjugated ketone, where the carbonyl group is conjugated with the pyrazole ring. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic methyl groups are also observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-(1-methyl-1H-pyrazol-4-yl)ethanone would be expected to show a molecular ion peak corresponding to its molecular weight (124.14 g/mol ).

A plausible fragmentation pattern is illustrated below. The fragmentation is likely initiated by the loss of a methyl group from the acetyl moiety, followed by the loss of carbon monoxide.

Caption: Proposed mass fragmentation pathway.

For comparison, the unmethylated parent compound, 1-(1H-pyrazol-4-yl)ethanone, shows a molecular ion peak at m/z 110.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of 1-(1-methyl-1H-pyrazol-4-yl)ethanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to 12 ppm.

-

Use an acquisition time of 4 seconds and a relaxation delay of 2 seconds.

-

Average 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to 220 ppm.

-

Use an acquisition time of 2 seconds and a relaxation delay of 5 seconds.

-

A larger number of scans (e.g., 1024) may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

-

Instrumentation : Employ a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions :

-

Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Source Temperature : 230 °C.

-

-

Data Analysis : Analyze the resulting chromatogram and the mass spectrum of the peak corresponding to 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Conclusion

The spectroscopic data presented in this guide provides a robust analytical framework for the identification and characterization of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. The combination of NMR, IR, and MS techniques offers a comprehensive and unambiguous structural elucidation. The detailed protocols provided herein are intended to serve as a valuable resource for researchers, ensuring the generation of high-quality, reproducible data. A thorough understanding and application of these spectroscopic methods are fundamental to advancing research and development in fields where pyrazole chemistry plays a critical role.

References

- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.

-

Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - Supporting Information. Retrieved from [Link]

-

University of Mustansiriyah. (2019). Experiment- 6. Retrieved from [Link]

Sources

A Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)ethanone: Sourcing, Synthesis, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the commercial availability, synthesis, characterization, and critical applications of this versatile heterocyclic ketone.

Introduction and Physicochemical Properties

1-(1-methyl-1H-pyrazol-4-yl)ethanone, with the CAS Registry Number 37687-18-6, is a solid compound at room temperature. Its molecular structure, featuring a methylated pyrazole ring substituted with an acetyl group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The methyl ketone moiety serves as a handle for further chemical modifications, enabling the construction of diverse molecular scaffolds.[1]

Table 1: Physicochemical Properties of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

| Property | Value | Reference(s) |

| CAS Number | 37687-18-6 | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 221°C at 760 mmHg | [2] |

| Flash Point | 87.4°C | [2] |

| Density | 1.11 g/cm³ | [2] |

| InChI Key | PINVCRAZGLSROU-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1cn(C)nc1 | [3] |

Commercial Availability

A variety of chemical suppliers offer 1-(1-methyl-1H-pyrazol-4-yl)ethanone, typically with purities of 97% or higher. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 2: Prominent Commercial Suppliers

| Supplier | Purity/Grades Offered | Notes |

| Sigma-Aldrich | 97% | Available in various quantities from 250 MG to 25 G. |

| AK Scientific, Inc. | Research grade | Provides safety data sheets and handling information. |

| Frontier Specialty Chemicals | Catalog#: M10746 | Offers fast global shipping.[4] |

| BLDpharm | Purity specified on CoA | Provides access to analytical data such as NMR and HPLC.[5] |

| Advanced ChemBlocks | 95% | A building block for research purposes.[6] |

| Alfa Chemistry | 96% | Provides a list of synonyms and basic properties.[3] |

Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

While commercially available, an in-house synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone may be desirable for large-scale applications or for the generation of analogs. The synthesis of pyrazoles can be achieved through various methods, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. A plausible synthetic route is outlined below.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted pyrazoles.

Caption: A generalized workflow for pyrazole synthesis.

Step-by-Step Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

-

Reaction Setup: To a solution of a suitable 1,3-dicarbonyl equivalent in a polar solvent such as ethanol or acetic acid, add an equimolar amount of methylhydrazine.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Analytical Characterization

The identity and purity of synthesized or purchased 1-(1-methyl-1H-pyrazol-4-yl)ethanone should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show signals for the methyl protons of the acetyl and N-methyl groups, as well as distinct signals for the pyrazole ring protons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The NIST WebBook provides mass spectral data for the related compound 1-(1H-pyrazol-4-yl)ethanone, which can serve as a reference.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. Several suppliers, such as BLDpharm, may provide HPLC data upon request.[5]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][8] 1-(1-methyl-1H-pyrazol-4-yl)ethanone is a particularly valuable building block for the synthesis of kinase inhibitors.[1]

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation.[8] The 1-methyl-1H-pyrazol-4-yl moiety is frequently incorporated into kinase inhibitors to engage in key interactions within the ATP-binding pocket of the target kinase.

A notable example is in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. A previously identified lead compound, 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide, demonstrated potent inhibition of multiple CDKs.[6] This highlights the importance of the 1-methyl-1H-pyrazol-4-yl group in achieving high-affinity binding.

Synthetic Pathway to a Pyrazole-Containing Kinase Inhibitor

The following diagram illustrates a representative synthetic pathway where 1-(1-methyl-1H-pyrazol-4-yl)ethanone could be utilized to generate a more complex, biologically active molecule.

Caption: A synthetic pathway utilizing the subject compound.

Safety and Handling

1-(1-methyl-1H-pyrazol-4-yl)ethanone is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(1-methyl-1H-pyrazol-4-yl)ethanone is a commercially accessible and synthetically versatile building block with significant applications in drug discovery, particularly in the design of kinase inhibitors. Its unique structural features and chemical reactivity make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and applications, intended to support researchers in their efforts to develop novel therapeutics.

References

-

El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]

-

MySkinRecipes. 1-(1-methyl-1H-pyrazol-4-yl)ethanone. [Link]

-

More M. S, Kale S. B, Karale B. K. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Orient J Chem2006 ;22(2). [Link]

-

NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 1-(1-Methyl-1H-pyrazol-4-yl)ethanone. [Link]

-

Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 273-278. [Link]

-

Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 157. [Link]

-

Le, T. H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(15), 4723. [Link]

-

SpectraBase. Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-. [Link]

-

SpectraBase. 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. [Link]

-

SpectraBase. Ethanone, 1-(1H-pyrazol-4-yl)-. [Link]

-

LookChem. Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. [Link]

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4785. [Link]

-

Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of medicinal chemistry, 52(2), 379–388. [Link]

-

Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 903–908. [Link]

-

NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. 1-(1-methyl-1H-pyrazol-4-yl)ethanone [myskinrecipes.com]

- 2. Cas 37687-18-6,1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE | lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-(1-Methyl-1H-pyrazol-4-yl)ethanone | [frontierspecialtychemicals.com]

- 5. 37687-18-6|1-(1-Methyl-1h-pyrazol-4-yl)-ethanone|BLD Pharm [bldpharm.com]

- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 7. Ethanone, 1-(1H-pyrazol-4-yl)- [webbook.nist.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to serve as a bioisostere for other aromatic systems have cemented its role in the development of a wide array of therapeutic agents.[3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] This guide provides an in-depth exploration of the core biological activities of pyrazole derivatives, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. We will delve into the causal relationships behind experimental choices and provide validated methodologies to ensure scientific rigor and reproducibility.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring (C₃H₄N₂) is a unique chemical entity whose structural features—including its aromaticity and the presence of two distinct nitrogen atoms ("pyrrole-like" and "pyridine-like")—allow for diverse chemical modifications.[4] This adaptability has enabled medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of pyrazole-based molecules, leading to the successful development of numerous FDA-approved drugs.[7][8] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of kinase inhibitors for cancer therapy like Ruxolitinib and Ibrutinib.[8][9] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in modern drug discovery.[1] This guide will systematically dissect the major therapeutic areas where pyrazole derivatives have made a significant impact.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[12][13] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[13][14]

Non-selective Nonsteroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[14] Pyrazole derivatives, most famously Celecoxib, were designed for selective COX-2 inhibition. The chemical structure of Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket near the active site of the COX-2 enzyme, an area that is larger and more flexible than the corresponding site in COX-1.[12][13][14] This selective binding blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain with a lower risk of gastrointestinal complications.[9][13][15]

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To determine the inhibitory potential of novel pyrazole derivatives against COX-2, a colorimetric enzyme-based assay is a standard and robust method.[16]

Principle: This assay measures the peroxidase activity of the COX enzyme. COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which gets oxidized and produces a colored product. The absorbance of this product, measured at 590 nm, is proportional to the enzyme's activity.[16][17] The reduction in color development in the presence of a test compound indicates inhibition.

Step-by-Step Methodology: [16][18]

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare stock solutions of Hematin (cofactor), COX-2 enzyme (human recombinant), Arachidonic Acid (substrate), and TMPD (chromogen).

-

Prepare serial dilutions of the test pyrazole derivative and a positive control (e.g., Celecoxib) in DMSO.

-

-

Assay Setup (96-well plate):

-

Control Wells: Add 160 µL of Tris-HCl buffer, 10 µL of Hematin, 10 µL of COX-2 enzyme solution, and 10 µL of DMSO (vehicle).

-

Inhibitor Wells: Add 160 µL of Tris-HCl buffer, 10 µL of Hematin, 10 µL of COX-2 enzyme solution, and 10 µL of the test compound at various concentrations.

-

Background Wells: Use heat-inactivated COX-2 enzyme to measure non-enzymatic reaction background.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes. This step is critical as many COX inhibitors exhibit time-dependent inhibition, and this allows the compound to bind to the enzyme.[18]

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

-

Quickly follow by adding 10 µL of TMPD solution.

-

-

Data Acquisition:

-

Immediately begin reading the absorbance at 590 nm using a plate reader in kinetic mode, taking readings every 30 seconds for 5 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 5 minutes) and then stop the reaction before reading.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[16]

-

Anticancer Activity: Targeting Key Signaling Pathways

The pyrazole scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[2][7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many cancers are driven by aberrant activity of protein kinases. Pyrazole derivatives have been successfully designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their downstream signaling.[19] This can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[15]

Key kinase targets for pyrazole derivatives include:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical for tumor growth and angiogenesis.[7][20]

-

Non-receptor Tyrosine Kinases: Such as Bcr-Abl, the target in chronic myeloid leukemia.[2]

-

Serine/Threonine Kinases: Such as Aurora kinases, which are involved in mitosis, and Akt, a key node in cell survival pathways.[2][19]

For example, some pyrazole derivatives have been shown to induce apoptosis by activating pro-apoptotic molecules like CASP3 and CASP9 and inhibiting anti-apoptotic molecules such as AKT1.[15]

Caption: General mechanism of pyrazole-based kinase inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[21][22]

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[21][23] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[21][24]

Step-by-Step Methodology: [21][23][25]

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) to ~80% confluency.[2][26]

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole test compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 10-20 µL of sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[24]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Quantitative Data Summary

The efficacy of various pyrazole derivatives as anticancer agents is often compared using their IC₅₀ values against different cell lines and kinase targets.

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC₅₀ Value | Reference |

| Pyrazole-Imide Derivative | (Not specified) | A-549 (Lung) | 3.22 µM | [27] |

| Pyrazolyl Urea Derivative | Aurora-A Kinase | HCT116 (Colon) | 0.39 µM | [2][26] |

| Pyrazolyl Urea Derivative | Aurora-A Kinase | MCF-7 (Breast) | 0.46 µM | [2][26] |

| Fused Pyrazole Derivative | EGFR | HEPG2 (Liver) | 0.06 µM | [20] |

| Fused Pyrazole Derivative | VEGFR-2 | HEPG2 (Liver) | 0.22 µM | [20] |

| Pyrazole Derivative | BCR-Abl Kinase | K562 (Leukemia) | 0.27 µM | [2] |

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.[28][29][30]

Mechanism of Action: Diverse Microbial Targets

The antimicrobial mechanisms of pyrazoles are varied and can include:

-

Inhibition of essential microbial enzymes.

-

Interference with DNA synthesis and replication.

-

Disruption of cell wall integrity.

For instance, certain trifluoromethyl phenyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and are effective at eradicating biofilms.[1] The specific molecular targets are an active area of research, but the broad applicability highlights the promise of this scaffold.[31][32]

Caption: Diverse antimicrobial mechanisms of pyrazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[33][34]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (growth), and the MIC is determined.[35][36]

Step-by-Step Methodology: [33][35][36]

-

Preparation of Inoculum:

-

From a pure overnight culture of the test microorganism (e.g., S. aureus, E. coli) on an agar plate, select 3-4 colonies.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.

-

-

Preparation of Microtiter Plate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

In the first column, add 100 µL of the test compound solution (at 2x the highest desired concentration).

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, discarding the final 100 µL from the last dilution column.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well, which contains only broth). This brings the final volume to 200 µL and dilutes the compound and inoculum by half.

-

Include a positive growth control well (broth + inoculum, no compound).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance (OD₆₀₀).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[34]

-

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded highly successful drugs and continue to be a fertile ground for the development of new therapeutic agents. The broad spectrum of biological activity, from anti-inflammatory and anticancer to antimicrobial effects, ensures that pyrazole chemistry will remain a central focus for medicinal chemists and drug development professionals.[37][38]

Future research will likely focus on:

-

Novel Scaffolds: Designing new fused pyrazole systems to explore novel chemical space and biological targets.[27]

-

Targeted Therapies: Developing highly selective inhibitors for specific kinase isoforms or microbial enzymes to improve efficacy and reduce off-target effects.

-

Combination Therapies: Investigating the synergistic effects of pyrazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

By leveraging the foundational knowledge and validated protocols outlined in this guide, researchers can continue to unlock the immense therapeutic potential of the pyrazole nucleus.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2021). PubMed. Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Oriental Journal of Chemistry. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Science. Retrieved from [Link]

-